3,5-Dichloro-4'-fluorobenzophenone
Overview
Description
3,5-Dichloro-4’-fluorobenzophenone is a chemical compound with the molecular formula C13H7Cl2FO . It has a molecular weight of 269.1 . The IUPAC name for this compound is (3,5-dichlorophenyl)(4-fluorophenyl)methanone .
Molecular Structure Analysis
The molecular structure of 3,5-Dichloro-4’-fluorobenzophenone consists of a central carbonyl group (C=O) with one phenyl ring substituted with two chlorine atoms at the 3 and 5 positions and another phenyl ring substituted with a fluorine atom at the 4 position . The InChI code for this compound is 1S/C13H7Cl2FO/c14-10-5-9(6-11(15)7-10)13(17)8-1-3-12(16)4-2-8/h1-7H .Physical And Chemical Properties Analysis
3,5-Dichloro-4’-fluorobenzophenone has a boiling point of 387ºC at 760 mmHg and a flash point of 187.9ºC . Its density is 1.375g/cm³ . It has a molecular weight of 269.10454 . It has 2 hydrogen bond acceptors and 0 hydrogen bond donors .Scientific Research Applications
Fluorescent Sensing and Imaging
A study by Ye et al. (2014) discussed the synthesis of a fluorogenic chemosensor based on o-aminophenol, which exhibits high selectivity and sensitivity toward Al3+ ions. This sensor has potential applications in bio-imaging, particularly in detecting Al3+ in human cervical HeLa cancer cell lines using confocal fluorescence microscopy (Ye et al., 2014).
Polymer Synthesis
Ghassemi et al. (2004) reported on the synthesis of rigid-rod poly(4′-phenyl-2,5-benzophenone) telechelics, using 2,5-dichloro-4′-phenylbenzophenone. The polymers formed have applications in proton exchange membranes, with their synthesis and characterization offering insights into potential industrial applications (Ghassemi et al., 2004).
Quantum Chemical Studies
Satheeshkumar et al. (2017) synthesized compounds from 2-amino-2′,5-dichlorobenzophenone, investigating their photophysical properties and molecular geometry using quantum chemical studies. This research provides valuable insights into the chemical reactivity and potential applications of these compounds in various scientific fields (Satheeshkumar et al., 2017).
Antibacterial Agents
Research by Holla et al. (2003) explored the synthesis of fluorine-containing thiadiazolotriazinones, which showed promising antibacterial activities. These compounds, derived from variants of benzophenone, including 2,4-dichloro-5-fluorobenzophenone, may have potential applications in developing new antibacterial agents (Holla et al., 2003).
Photophysical Behavior
Santra et al. (2019) investigated the photophysical behavior of DFHBI derivatives, including molecules related to 3,5-dichloro-4'-fluorobenzophenone. This study is significant for understanding how these compounds interact with light, which has implications in fields like imaging and sensor development (Santra et al., 2019).
Hyperbranched Polymers
Kricheldorf et al. (2003) worked on the polycondensation of 3,5-bis(4-fluorobenzoyl)phenol, exploring its applications in creating cyclic hyperbranched poly(ether ketone)s. These polymers have potential applications in advanced material science and engineering (Kricheldorf et al., 2003).
Future Directions
properties
IUPAC Name |
(3,5-dichlorophenyl)-(4-fluorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO/c14-10-5-9(6-11(15)7-10)13(17)8-1-3-12(16)4-2-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIXIBXUOPMWCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591397 | |
Record name | (3,5-Dichlorophenyl)(4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4'-fluorobenzophenone | |
CAS RN |
197439-66-0 | |
Record name | (3,5-Dichlorophenyl)(4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.